![molecular formula C7H4BrNO B7902966 2-Bromofuro[3,2-b]pyridine](/img/structure/B7902966.png)
2-Bromofuro[3,2-b]pyridine
Overview
Description
2-Bromofuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromofuro[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromofuro[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Yamaguchi et al. (1998) explored the reactions of bromo derivatives of furo[2,3-b]-, -[3,2-b]-, -[2,3-c]-, and -[3,2-c]pyridine, and their N-oxides. They found that bromination, nitration, cyanation, chlorination, and acetoxylation of these compounds could lead to various derivatives with potential applications in organic synthesis and medicinal chemistry (Yamaguchi et al., 1998).
Vural and Kara (2017) conducted spectroscopic and optical studies on 5-Bromo-2-(trifluoromethyl)pyridine, which is structurally similar to 2-Bromofuro[3,2-b]pyridine. They utilized density functional theory and spectroscopic techniques for characterizing the compound, suggesting its potential in electronic and material science applications (Vural & Kara, 2017).
Shiotani and Morita (1986) presented a synthesis method for furo[3,2-b]pyridine and its derivatives, which can be useful in the development of new pharmaceuticals and organic materials (Shiotani & Morita, 1986).
Zeng et al. (2019) described an innovative annulation reaction using α-bromo carbonyls and 1-azadienes to create fused benzofuro[3,2-b]pyridines, indicating the potential of these compounds in advanced organic synthesis and drug discovery (Zeng et al., 2019).
Lucas et al. (2015) demonstrated the regioselective bromination of thieno[2,3-b]pyridine, which could be a valuable approach in the synthesis of new compounds for drug discovery research (Lucas et al., 2015).
properties
IUPAC Name |
2-bromofuro[3,2-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIASKSMCAIIPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)Br)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromofuro[3,2-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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